N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
This compound belongs to a class of fused heterocyclic molecules featuring a benzothieno-triazolo-pyrimidin core linked to an acetamide moiety substituted with a 4-bromo-3-methylphenyl group. Its structural complexity arises from the tetracyclic system (benzothiophene fused with triazole and pyrimidine rings) and the sulfur-containing acetamide side chain. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions, as exemplified in the preparation of analogous N-phenyl acetamides (e.g., compounds 10a–c in ) .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2S/c1-11-8-12(6-7-14(11)21)23-16(27)9-26-20(28)25-10-22-19-17(18(25)24-26)13-4-2-3-5-15(13)29-19/h6-8,10H,2-5,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVZVJSUSXPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a bromo-substituted aromatic ring with a benzothieno-triazolopyrimidine moiety. Its molecular formula is C₁₈H₁₈BrN₅O₂S, with a molecular weight of approximately 409.3 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of Mannich bases, which share structural similarities with the compound , exhibit significant anticancer activity. For instance:
- Cytotoxicity : Compounds with similar structures have shown IC₅₀ values lower than 5 μM against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of DNA topoisomerases and the induction of apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide may also possess antimicrobial properties:
- Bactericidal Effects : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Some derivatives have shown antifungal activity against common pathogens like Candida spp. .
Case Studies
- Screening for Anticancer Activity : A study screened a library of compounds including derivatives of the target compound on multicellular spheroids. The results indicated promising anticancer effects with significant reductions in spheroid viability at concentrations as low as 10 μM .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL against various bacterial strains .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide exhibit significant anticancer properties. For instance:
- Mannich Bases : A study highlighted the cytotoxic effects of Mannich bases derived from similar structures against various cancer cell lines. These compounds demonstrated selective toxicity and lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
- Structure-Activity Relationship : The relationship between the chemical structure and biological activity has been extensively studied. Variations in substituents on the aromatic rings can enhance potency against specific cancer types .
Antibacterial and Antifungal Activity
Compounds with similar structural motifs have been tested for antibacterial and antifungal activities. The presence of the benzothieno moiety is particularly noted for enhancing antimicrobial efficacy. In vitro assays have shown promising results against a range of bacterial strains .
Neurological Disorders
Some derivatives of this compound may possess neuroprotective properties. Research into related compounds suggests potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. By inhibiting pro-inflammatory cytokines and pathways, these compounds could serve as therapeutic agents in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include:
| Compound Name | Core Structure | Substituents on Acetamide Phenyl Group | Key Differences |
|---|---|---|---|
| N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | Benzothieno-pyrimidin | 3-bromo, 4-bromo | Dual bromine substitution; lacks methyl |
| N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | Benzothieno-pyrimidin | 3,4-dimethyl; 4-methoxy | Methoxy vs. bromine; additional methyl |
| N-phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) | Benzothieno-triazolo-pyrimidin | Unsubstituted phenyl | No halogen or methyl groups |
The target compound’s 4-bromo-3-methylphenyl group confers higher molecular weight (estimated ~500–550 g/mol) and logP (~3.5–4.0) compared to unsubstituted analogs (e.g., 10a , logP ~2.8) . The sulfur atom in the acetamide linker may enhance binding to metalloenzymes or thiol-rich targets .
Pharmacological Activity Comparison
The bromine substituent in the target compound may improve membrane permeability and target affinity compared to non-halogenated analogs, as seen in halogenated benzothiazoles .
Physicochemical and Spectroscopic Properties
NMR and mass spectrometry data for related compounds reveal critical structural insights:
- ¹H NMR shifts: Protons adjacent to the sulfanyl group in benzothieno-pyrimidins resonate at δ 3.8–4.2 ppm, while aromatic protons in bromophenyl groups appear at δ 7.2–7.6 ppm .
- Mass spectrometry : Molecular ions [M+H]⁺ for brominated analogs are typically observed at m/z 500–550, with fragmentation patterns dominated by loss of Br (79/81 Da) .
Research Findings and Methodological Insights
- Synthetic Challenges : The tetracyclic core requires multi-step synthesis involving cyclocondensation of thiophene derivatives with triazole precursors, followed by acetamide coupling (yields: 68–74% for analogs) .
- Docking Studies : Analogous compounds show high binding scores (−9.5 to −11.2 kcal/mol) for kinase targets, driven by π-π stacking with triazole rings and hydrogen bonding via the acetamide carbonyl .
- Metabolite Profiling: Molecular networking () identifies conserved fragmentation patterns in benzothieno-triazolo-pyrimidins, aiding rapid dereplication .
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how is purity validated?
The synthesis involves constructing the benzothieno-triazolo-pyrimidine core via cyclocondensation, followed by acetamide coupling. Key reagents include trichloroisocyanuric acid (TCICA) for heterocycle formation and potassium carbonate in acetonitrile for amide bond formation . Purity is confirmed using 1H/13C NMR to verify substituent integration and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic techniques are critical for structural elucidation?
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound exhibits limited aqueous solubility but dissolves in DMSO (10–20 mM stock solutions). For biological assays, dilute in buffered solutions (PBS, pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be improved for the benzothieno-triazolo-pyrimidine core?
- Catalyst optimization : Replace TCICA with N-chlorosuccinimide (NCS) to reduce side-product formation .
- Temperature control : Perform cyclization at 0–5°C to enhance regioselectivity .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates .
Q. How to address discrepancies in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls .
- Metabolic stability testing : Compare hepatic microsomal degradation rates across species to identify species-specific metabolism .
- Dose-response validation : Replicate studies with ≥3 independent replicates and IC50/EC50 curve fitting .
Q. What computational strategies predict target binding interactions?
- Molecular docking : Model the compound’s interaction with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., GROMACS) .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. methyl groups) with inhibitory potency .
Q. How does the 4-bromo-3-methylphenyl group influence pharmacokinetics?
- Lipophilicity : The bromo group increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic resistance : Methyl substitution at the 3-position slows oxidative metabolism by CYP3A4, as observed in microsomal assays .
Q. What strategies mitigate impurities during acetamide coupling?
- Purification : Use silica gel chromatography (hexane:EtOAc, 3:1) or preparative HPLC (C18 column, 0.1% TFA) .
- Byproduct identification : LC-MS monitors unreacted starting materials (e.g., free amine at m/z 215) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
